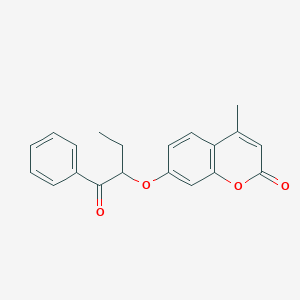![molecular formula C19H14FNO3S B338605 N-[4-[2-(4-fluorophenyl)-2-oxoethoxy]phenyl]thiophene-2-carboxamide](/img/structure/B338605.png)
N-[4-[2-(4-fluorophenyl)-2-oxoethoxy]phenyl]thiophene-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-[2-(4-fluorophenyl)-2-oxoethoxy]phenyl]thiophene-2-carboxamide is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound is characterized by the presence of a fluorophenyl group, an oxoethoxy linkage, and a thiophenecarboxamide moiety, making it a subject of interest in scientific research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-[2-(4-fluorophenyl)-2-oxoethoxy]phenyl]thiophene-2-carboxamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the reaction of 4-fluorobenzaldehyde with ethyl oxalyl chloride to form an oxoethoxy intermediate. This intermediate is then reacted with 4-aminophenol to yield the desired product. The reaction conditions often involve the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch processes. These processes are optimized for yield and purity, often utilizing advanced techniques such as continuous flow reactors and automated synthesis platforms. The use of high-purity reagents and stringent quality control measures ensures the consistency and reliability of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
N-[4-[2-(4-fluorophenyl)-2-oxoethoxy]phenyl]thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorophenyl group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acid derivatives, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
N-[4-[2-(4-fluorophenyl)-2-oxoethoxy]phenyl]thiophene-2-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where its unique chemical structure may offer advantages.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of N-[4-[2-(4-fluorophenyl)-2-oxoethoxy]phenyl]thiophene-2-carboxamide involves its interaction with specific molecular targets. The fluorophenyl group and thiophenecarboxamide moiety are believed to play crucial roles in binding to target proteins or enzymes, modulating their activity. The exact pathways and molecular targets are subjects of ongoing research, with studies focusing on elucidating the detailed mechanisms at the molecular level.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-{4-[2-(4-fluorophenyl)-2-oxoethoxy]phenyl}-3-nitrobenzamide
- N-{4-[2-(4-fluorophenyl)-2-oxoethoxy]phenyl}-2-methylbenzamide
- 2-(2-(4-fluorophenyl)-2-oxo-1-phenylethyl)-4-methyl-3-oxo-N-phenylpentanamide
Uniqueness
N-[4-[2-(4-fluorophenyl)-2-oxoethoxy]phenyl]thiophene-2-carboxamide stands out due to its unique combination of a fluorophenyl group and a thiophenecarboxamide moiety This structural uniqueness imparts specific chemical and biological properties that differentiate it from similar compounds
Propriétés
Formule moléculaire |
C19H14FNO3S |
|---|---|
Poids moléculaire |
355.4 g/mol |
Nom IUPAC |
N-[4-[2-(4-fluorophenyl)-2-oxoethoxy]phenyl]thiophene-2-carboxamide |
InChI |
InChI=1S/C19H14FNO3S/c20-14-5-3-13(4-6-14)17(22)12-24-16-9-7-15(8-10-16)21-19(23)18-2-1-11-25-18/h1-11H,12H2,(H,21,23) |
Clé InChI |
ZXUZNXPOKFFPED-UHFFFAOYSA-N |
SMILES |
C1=CSC(=C1)C(=O)NC2=CC=C(C=C2)OCC(=O)C3=CC=C(C=C3)F |
SMILES canonique |
C1=CSC(=C1)C(=O)NC2=CC=C(C=C2)OCC(=O)C3=CC=C(C=C3)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-(2-{[4-(Isobutyrylamino)benzoyl]oxy}acetyl)phenyl 4-methylbenzoate](/img/structure/B338522.png)


![4-[(4-chlorophenoxy)methyl]-N-[3-(2-quinoxalinyl)phenyl]benzamide](/img/structure/B338526.png)
![1-(4-METHYLPHENYL)-2-[4-(2-QUINOXALINYL)PHENOXY]-1-ETHANONE](/img/structure/B338530.png)

![2-{4-[(3,4-Dichlorobenzyl)oxy]phenyl}quinoxaline](/img/structure/B338542.png)
![8-[(4-Bromophenyl)methoxy]quinoline](/img/structure/B338544.png)
![2-[2-(2H-1,2,3-benzotriazol-2-yl)-4-methylphenoxy]-1-phenyl-1-propanone](/img/structure/B338546.png)
![4-{2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}phenyl 4-methylbenzoate](/img/structure/B338548.png)
![ethyl 4-{[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]methyl}benzoate](/img/structure/B338549.png)
![1-(4-ETHYLPHENYL)-2-[4-(2-QUINOXALINYL)PHENOXY]-1-ETHANONE](/img/structure/B338550.png)

![4-{2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}phenyl benzoate](/img/structure/B338553.png)
